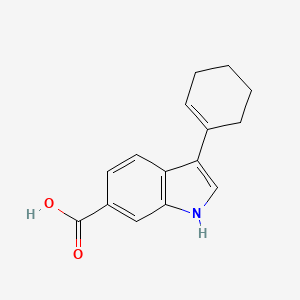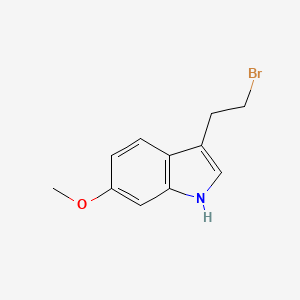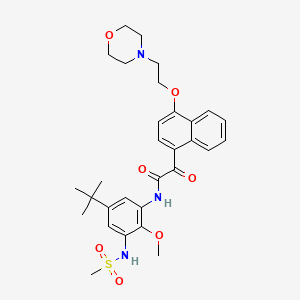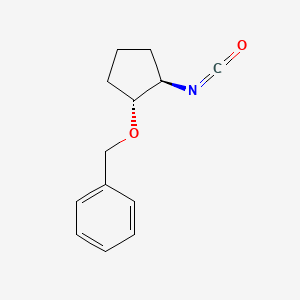
N-(4-Nitrophenyl)pyridin-2-amin
Übersicht
Beschreibung
N-(4-Nitrophenyl)pyridin-2-amine, commonly known as 4-NPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
“N-(4-Nitrophenyl)pyridin-2-amin” wird bei der Synthese neuer N-Arylpyrimidin-2-amin-Derivate verwendet . Das beschriebene Verfahren könnte weit verbreitet für die Herstellung neuer heterocyclischer Verbindungen eingesetzt werden .
Antifungal und Pestizide Aktivität
2-Aminopyrimidin-Derivate, die an der N- oder 4-Position substituiert sind, sind von besonderer Bedeutung, da sie vielseitige biologische und pharmakologische Aktivitäten aufweisen . Zu diesen Aktivitäten gehören antifungale und pestizide Aktivitäten.
Enzyminhibitorische Aktivität
Diese Verbindungen haben eine enzyminhibitorische Aktivität gegen eine Reihe von Kinasen, wie z. B. die Bcr-Abl-Kinase , Rho-assoziierte Proteinkinase und Glykogensynthasekinase (GSK3) .
Inhibitoren für N-Typ Ca-Kanäle
Sie sind auch als Inhibitoren für N-Typ Ca-Kanäle aktiv .
Endothelin-Rezeptoren
Diese Verbindungen wirken als Inhibitoren für Endothelin-Rezeptoren .
Humanes Methionin-Aminopeptidase
Sie wirken als potenzielle Inhibitoren für die humane Methionin-Aminopeptidase .
Behandlung von Prionkrankheiten
Diese Verbindungen sind potenzielle Medikamentenkandidaten für die Behandlung von Prionkrankheiten .
Antitumoraktivität
Es wurde ein neues strukturelles Gerüst mit einem N-Aryl-N'-Arylmethylharnstoff-Gerüst entwickelt, und 16 neue Zielverbindungen wurden synthetisiert und auf ihre antiproliferativen Aktivitäten gegen vier verschiedene Krebszelllinien untersucht . Unter diesen zeigten die Verbindungen 9b und 9d eine sehr gute Aktivität gegen die vier Zelltypen, und der IC50 für die MCF7- und PC3-Zelllinien war sogar kleiner als 3 μM .
Wirkmechanismus
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression .
Result of Action
Similar compounds have been found to exhibit antitumor activities, suggesting that n-(4-nitrophenyl)pyridin-2-amine may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)pyridin-2-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the cellular environment .
Biochemische Analyse
Biochemical Properties
The interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings are particularly important .
Cellular Effects
It’s believed that the molecule has the potential to interact with protein residues that are fundamental in the inhibition process of CML .
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenyl)pyridin-2-amine involves interactions with the enzyme kinase . The molecule takes on a new extended conformation in the active pocket of the enzyme, interacting with protein residues that are fundamental in the inhibition process of CML .
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-29-9 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)












